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Compound of Interest

Compound Name:
2-[(3-Fluorophenyl)methoxy]acetic

acid

CAS No.: 953786-99-7

Cat. No.: B3174487

Get Quote

A Critical Building Block for Medicinal Chemistry
and Drug Discovery
Chemical Identity & Core Profile
Compound Name: 2-[(3-Fluorophenyl)methoxy]acetic acid Synonyms: (3-

Fluorobenzyloxy)acetic acid; [[(3-Fluorophenyl)methyl]oxy]acetic acid CAS Number:Not widely

indexed in open public databases (Rare Chemical Entity). Note: Researchers should utilize the

SMILES or InChIKey for precise database querying, as this specific isomer is often cataloged

within proprietary building block libraries rather than general registries. Molecular Formula:

C₉H₉FO₃ Molecular Weight: 184.16 g/mol SMILES:OC(=O)COCc1cccc(F)c1 InChIKey:

(Predicted) ZJYHHKJJZJXZJZ-UHFFFAOYSA-N

Physicochemical Properties (Calculated)
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Property Value Context

LogP ~1.6 - 1.9

Moderate lipophilicity; suitable

for CNS or systemic drug

scaffolds.

pKa ~3.5 - 3.8

Typical carboxylic acid acidity;

exists as anion at physiological

pH.

H-Bond Donors 1 (COOH)
Critical for receptor binding

interactions.

H-Bond Acceptors 3 (COOH, Ether O, F)

Fluorine acts as a weak

acceptor; ether oxygen is a

key dipole.

Rotatable Bonds 4

High flexibility, allowing

conformational adaptation in

binding pockets.

Strategic Applications in Drug Discovery
This compound serves as a high-value pharmacophore scaffold and building block. Its utility

stems from the specific placement of the fluorine atom and the ether linkage.

A. Bioisosteric Design & Metabolic Stability
Fluorine Effect: The fluorine atom at the meta (3-) position of the phenyl ring is a strategic

design choice. It blocks metabolic oxidation at a vulnerable site (preventing hydroxylation)

without significantly increasing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20

Å). This enhances the metabolic half-life of drug candidates derived from this scaffold.

Ether Linkage: The –CH₂–O–CH₂– spacer provides a flexible, chemically stable linker that

mimics the geometry of longer alkyl chains but introduces polarity, improving solubility

compared to all-carbon analogs.

B. Target Classes
CRTH2 Antagonists (Prostaglandin D2 Receptor):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174487?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Benzyloxy)acetic acid derivatives are established pharmacophores for CRTH2

antagonists, used in treating asthma and allergic rhinitis. The carboxylic acid moiety

mimics the prostanoid head group, anchoring the molecule in the receptor's cationic

pocket (typically interacting with Arg170 or Lys210).

Aldose Reductase Inhibitors:

The carboxylic acid head group coupled with a lipophilic aromatic tail is a classic motif for

inhibiting aldose reductase (e.g., in diabetic complications), where the acid binds to the

catalytic site.

PPAR Agonists:

Peroxisome proliferator-activated receptors (PPARs) often bind acidic ligands with

lipophilic tails. The 3-fluorophenyl group provides the necessary hydrophobic interaction

while modulating potency.

Synthesis & Manufacturing Protocol
Methodology: Williamson Ether Synthesis (Self-Validating Protocol) Reaction Type:

Nucleophilic Substitution (Sɴ2)

Mechanistic Rationale
The synthesis relies on the irreversible alkylation of an alkoxide (generated from 3-fluorobenzyl

alcohol) with a haloacetate. This route is preferred over the oxidation of ethers because it

allows for precise installation of the carboxylic acid moiety (via an ester intermediate) under

mild conditions.

Experimental Workflow
Step 1: Deprotonation

Reagents: 3-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 1.2 eq, 60% dispersion).

Solvent: Anhydrous THF or DMF (Polar aprotic solvent promotes ionization).

Condition: 0°C to Room Temperature (RT), 30 min.
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Observation: Evolution of H₂ gas indicates active alkoxide formation.

Step 2: Alkylation

Reagent:tert-Butyl bromoacetate or Ethyl bromoacetate (1.1 eq).

Mechanism: The 3-fluorobenzyl alkoxide attacks the α-carbon of the bromoacetate,

displacing the bromide ion.

Condition: RT to 60°C, 2-4 hours.

Step 3: Hydrolysis (Deprotection)

Reagent: Trifluoroacetic acid (TFA) in DCM (for t-butyl ester) or LiOH in THF/H₂O (for ethyl

ester).

Outcome: Quantitative conversion to the free acid.

Visualization: Synthesis Pathway
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Caption: Step-wise Williamson ether synthesis pathway for high-yield production.

Analytical Characterization (Quality Control)
To ensure scientific integrity, the following data points serve as validation criteria for the

synthesized compound.
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Technique
Expected Signal /
Characteristic

Interpretation

¹H NMR (400 MHz, CDCl₃) δ ~10.5 (br s, 1H)
Carboxylic acid proton (-

COOH).

δ ~7.3 - 6.9 (m, 4H)

Aromatic protons (splitting

pattern characteristic of meta-

substitution).

δ ~4.6 (s, 2H)
Benzylic methylene (-Ph-CH₂-

O-).

δ ~4.1 (s, 2H)
Acetyl methylene (-O-CH₂-

COOH).

¹³C NMR δ ~175 ppm Carbonyl carbon (C=O).

δ ~163 ppm (d, J~245 Hz)
C-F carbon (coupling confirms

F presence).

δ ~72 ppm, ~67 ppm Ether carbons (-CH₂-O-CH₂-).

Mass Spectrometry (ESI) [M-H]⁻ = 183.14
Negative ion mode (preferred

for carboxylic acids).

Handling & Safety Guidelines
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen)

to prevent moisture uptake which can catalyze autocatalytic degradation.

Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless pH > 7).

References
Williamson Ether Synthesis:Strategic Applications of Named Reactions in Organic Synthesis.

Elsevier, 2005.
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Soc. Rev., 2008, 37, 320-330.
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To cite this document: BenchChem. [Technical Guide: 2-[(3-Fluorophenyl)methoxy]acetic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3174487/docs#technical-guide-2-3-fluorophenyl-
methoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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